4-(tert-Butyl)dibenzo[b,d]furan

OLED External Quantum Efficiency Blue Host Material

4-(tert-Butyl)dibenzo[b,d]furan (CAS 34856-24-1) delivers a critical steric advantage in OLED host material design. The 4-position tert-butyl group suppresses π-π stacking and aggregation-caused quenching (ACQ), achieving 54% film PLQY and 69 nm FWHM in comparative anthracene-dibenzofuran devices—directly improving efficiency roll-off. This substitution also enables 74.0% Suzuki coupling yield vs. 45.0% for unsubstituted analogs, reducing manufacturing costs. With a 333.4°C boiling point, it is fully compatible with vacuum thermal evaporation. Select this specific derivative to optimize blue OLED performance and process economics.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
Cat. No. B12880894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)dibenzo[b,d]furan
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1OC3=CC=CC=C23
InChIInChI=1S/C16H16O/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,1-3H3
InChIKeyFVBPLXKQDODLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)dibenzo[b,d]furan as OLED Host Building Block and Synthetic Intermediate


4-(tert-Butyl)dibenzo[b,d]furan (CAS 34856-24-1) is a tert-butyl-substituted dibenzofuran derivative that serves as a versatile building block in organic electronics materials, particularly as a modifying unit or auxiliary structural component for OLED host materials . The compound features a rigid planar dibenzofuran core with a bulky tert-butyl group at the 4-position (C16H16O, MW 224.30) . The tert-butyl substituent introduces steric hindrance that modulates intermolecular interactions without significantly altering frontier orbital energy levels . Primary synthetic access is via Friedel-Crafts alkylation of dibenzofuran with tert-butyl chloride in the presence of AlCl₃ [1].

Why Unsubstituted or Alternative Alkyl Dibenzofurans Cannot Substitute 4-(tert-Butyl)dibenzo[b,d]furan in OLED Material Design


Generic dibenzofuran derivatives cannot simply be interchanged with 4-(tert-Butyl)dibenzo[b,d]furan because the tert-butyl group at the 4-position introduces specific steric bulk that is absent in unsubstituted dibenzofuran (MW 168.20, CAS 132-64-9) [1] or methyl-substituted analogs. This steric hindrance is not a generic alkyl effect: the tert-butyl group provides sufficient bulk to effectively suppress intermolecular π-π stacking and aggregation-caused quenching (ACQ) in solid-state films, while smaller alkyl groups (e.g., methyl, ethyl) or alternative substitution positions (e.g., 2- or 3-position) yield measurably different molecular packing behavior and consequently different OLED device performance [2]. In a direct comparative study of anthracene-dibenzofuran host materials, the tert-butyl-containing DBFtPA achieved higher photoluminescence quantum yield (54% vs. 52%) and narrower emission full width at half maximum (69 nm vs. 71 nm) relative to the unsubstituted phenyl analog DBFPA, directly attributable to the tert-butyl group's suppression of intermolecular self-quenching [2]. Substituting with other dibenzofuran derivatives without this specific steric profile would compromise film morphology stability and device efficiency roll-off characteristics .

Quantitative Differentiation of 4-(tert-Butyl)dibenzo[b,d]furan-Containing Materials Versus Closest Comparators


OLED External Quantum Efficiency: DBFtPA (tert-Butyl-Containing) vs. DBFPA (Unsubstituted)

In a 2025 comparative study of anthracene-dibenzofuran blue OLED host materials, the compound DBFtPA—which incorporates the 4-(tert-butyl)dibenzo[b,d]furan structural motif—was directly compared against DBFPA, a commercial analog lacking the tert-butyl substituent (substituted with unsubstituted phenyl instead) [1]. OLED devices were fabricated using identical dopant (3Me-1Bu-TPPDA) and device architecture. DBFtPA-based devices exhibited an external quantum efficiency (EQE) of 7.26%, compared to 7.15% for DBFPA-based devices [1]. Current efficiency (CE) for DBFtPA was 8.83 cd/A [1].

OLED External Quantum Efficiency Blue Host Material

Film-State Photoluminescence Quantum Yield: tert-Butyl Effect on Suppressing Aggregation-Caused Quenching

Photoluminescence quantum yield (PLQY) measurements in vacuum-deposited film state reveal that DBFtPA (containing the tert-butyl-dibenzofuran moiety) achieves 54% PLQY compared to 52% for DBFPA (unsubstituted phenyl analog) [1]. In solution state, both compounds exhibit similar PLQY values (DBFtPA 76%, DBFPA 75%), indicating that the performance gap emerges specifically in the solid film due to the tert-butyl group's suppression of intermolecular self-quenching and non-radiative aggregation-caused quenching (ACQ) [1].

Photoluminescence Quantum Yield Film Morphology Aggregation-Caused Quenching

Emission Full Width at Half Maximum: Reduced Spectral Broadening via tert-Butyl Steric Effect

In film-state photoluminescence measurements, DBFtPA (tert-butyl-containing) exhibited an emission full width at half maximum (FWHM) of 69 nm, compared to 71 nm for DBFPA (unsubstituted analog) [1]. Both compounds showed identical PLmax in solution (432-433 nm) and film states (443-444 nm), confirming the tert-butyl group does not extend conjugation but rather modulates intermolecular packing [1]. The narrower FWHM in DBFtPA is attributed to alleviated intermolecular packing due to the steric bulk of the tert-butyl group [1].

Emission Purity FWHM Intermolecular Packing

Synthesis Yield: DBFtPA versus DBFPA Coupling Efficiency

In the final Suzuki-Miyaura coupling step to produce the target host materials, the tert-butyl-containing DBFtPA was synthesized with a yield of 74.0%, compared to 45.0% for DBFPA (unsubstituted phenyl analog) [1]. Both reactions employed similar conditions: tetrakis(triphenylphosphine)palladium(0) catalyst in toluene/water with potassium carbonate [1]. The higher yield for DBFtPA may be attributed to improved solubility and reduced steric hindrance at the reactive site due to the tert-butylphenyl substituent's electronic and steric profile.

Synthetic Yield Suzuki-Miyaura Coupling Process Chemistry

Thermal Stability: Boiling Point Elevation versus Unsubstituted Dibenzofuran

4-(tert-Butyl)dibenzo[b,d]furan exhibits a predicted boiling point of 333.4±11.0 °C, substantially elevated compared to unsubstituted dibenzofuran (287.0±9.0 °C) [1]. The compound also shows a flash point of 157.6±6.1 °C (predicted) and refractive index of 1.619 (predicted) [1]. For comparison, 2,4,6,8-tetra-tert-butyldibenzofuran—bearing four tert-butyl groups—has an exact molecular mass of 392.307915895 Da and demonstrates further enhancement of thermal stability and suppression of molecular aggregation .

Thermal Stability Volatility Physical Property

Solid-State Physical Form: Melting Point and Solubility Profile

4-(tert-Butyl)dibenzo[b,d]furan is typically obtained as a pale yellow solid with a melting point of approximately 135 °C . This melting point is substantially elevated relative to unsubstituted dibenzofuran (mp 80-82 °C) [1], consistent with increased molecular weight and altered crystal packing due to the tert-butyl substituent. The compound is soluble in organic solvents such as dichloromethane and ethyl acetate but insoluble in water , a solubility profile comparable to other tert-butyl-substituted dibenzofuran derivatives such as 1,3-di-tert-butyldibenzo[b,d]furan, which is soluble in nonpolar organic solvents with limited aqueous solubility .

Melting Point Solubility Physical Form

Validated Application Scenarios for 4-(tert-Butyl)dibenzo[b,d]furan Based on Comparative Performance Evidence


Blue OLED Host Material Design Requiring Suppressed Aggregation-Caused Quenching

When designing blue OLED host materials based on anthracene-dibenzofuran scaffolds, incorporating the 4-(tert-butyl)dibenzo[b,d]furan motif (as in DBFtPA) provides quantifiable advantages over unsubstituted phenyl analogs. Evidence shows 7.26% EQE (vs. 7.15%), 8.83 cd/A CE, and narrower FWHM (69 nm vs. 71 nm) in direct head-to-head device comparisons [1]. The tert-butyl group suppresses intermolecular self-quenching and ACQ, yielding 54% film PLQY (vs. 52%) [1]. This scenario is validated for applications requiring improved brightness efficiency and reduced efficiency roll-off at higher luminance in blue-emitting devices [1].

Vacuum Thermal Evaporation Processing for OLED Fabrication

The elevated boiling point of 4-(tert-Butyl)dibenzo[b,d]furan (333.4±11.0 °C) compared to unsubstituted dibenzofuran (287.0±9.0 °C) supports its use in vacuum thermal evaporation processes [2]. This thermal stability window enables the compound and its derivatives to withstand the elevated temperatures required during OLED device fabrication without decomposition . The compound's solid physical form (~135 °C melting point) and organic solvent solubility further facilitate purification and handling prior to deposition .

Suzuki-Miyaura Coupling for OLED Material Synthesis

The 4-(tert-Butyl)dibenzo[b,d]furan scaffold demonstrates favorable reactivity in Suzuki-Miyaura cross-coupling reactions when incorporated into boronate ester intermediates. Direct comparative data shows that DBFtPA synthesis achieved 74.0% yield in the final coupling step, substantially higher than the 45.0% yield for the unsubstituted analog DBFPA under comparable conditions [1]. This yield advantage reduces material cost for procurement and improves process economics for industrial-scale synthesis of OLED host materials [1].

Host Material Modification for Efficiency Roll-Off Mitigation

The bulky tert-butyl group at the 4-position of the dibenzofuran core provides steric hindrance that effectively prevents host material self-aggregation and improves thin-film morphological stability . This structural feature is specifically introduced into blue or deep-blue fluorescent/phosphorescent host material designs to improve device efficiency roll-off characteristics . While the compound itself serves primarily as a modifying unit or auxiliary structural component rather than a direct emitter, the steric effect of the 4-position tert-butyl group is mechanistically distinct from 2- or 3-position substitution in terms of its impact on molecular packing and intermolecular interactions [1].

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